REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([O:8][CH3:9])=[C:6]([O:10][CH3:11])[CH:5]=[CH:4][C:3]=1[N+:12]([O-])=O>C(O)C.[Pt](=O)=O>[F:1][C:2]1[C:7]([O:8][CH3:9])=[C:6]([O:10][CH3:11])[CH:5]=[CH:4][C:3]=1[NH2:12]
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Name
|
|
Quantity
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52 g
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Type
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reactant
|
Smiles
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FC1=C(C=CC(=C1OC)OC)[N+](=O)[O-]
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Name
|
|
Quantity
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300 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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5 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
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Type
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FILTRATION
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Details
|
The catalyst was filtered off
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=CC(=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 245 mmol | |
AMOUNT: MASS | 42 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |